4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

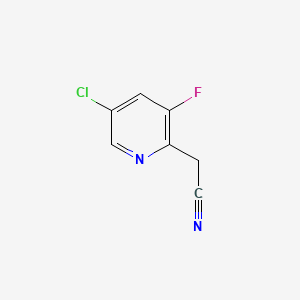

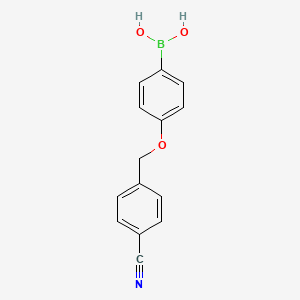

“4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene” is an organic compound with the molecular formula C11H14FNO3 . It has a molecular weight of 227.24 . The IUPAC name for this compound is 5-fluoro-2-nitrophenyl 1-methylbutyl ether .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 . This compound has a complexity of 232 and a topological polar surface area of 55Ų .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.24 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Applications De Recherche Scientifique

Synthesis and Nucleophilic Substitution

Research into fluorinated nitrobenzene derivatives often focuses on their synthesis through nucleophilic aromatic substitution. For instance, the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene illustrates the utility of these compounds in generating novel (pentafluorosulfanyl)benzenes with disubstitution patterns, offering pathways to explore chemical space not accessible through other means (Javier Ajenjo et al., 2016).

Direct Amination

Direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution highlights another avenue of research, where compounds are used as precursors for synthesizing SF5-containing heterocycles. These processes demonstrate the compound's role in developing new materials and molecules with potential applications in pharmaceuticals and agrochemicals (Tereza Pastýříková et al., 2012).

PET Imaging Applications

In the realm of medical imaging, fluorinated derivatives serve as precursors for the synthesis of radiotracers for positron emission tomography (PET). For example, the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor underscores the importance of such compounds in developing diagnostic tools (Min Wang et al., 2014).

Antimicrobial Agents

The antimicrobial activity of various fluorinated compounds, including those with nitro groups, has been a subject of interest. Research into (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones has shown that these molecules exhibit potent activity against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (K. Liaras et al., 2011).

Propriétés

IUPAC Name |

4-fluoro-1-nitro-2-pentan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGXWZCNPSMBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716519 |

Source

|

| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314987-41-1 |

Source

|

| Record name | Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)